molecular formula C11H15BrN2O2 B255250 N-(4-bromophenyl)-N'-butoxyurea

N-(4-bromophenyl)-N'-butoxyurea

Cat. No.: B255250
M. Wt: 287.15 g/mol
InChI Key: ZXTPHXRDXYMCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N'-butoxyurea is a chemical compound intended for Research Use Only. It belongs to a class of substituted ureas, which are of significant interest in medicinal and organic chemistry research. Urea derivatives are frequently investigated for their diverse biological activities. Related N-(4-bromophenyl) compounds have been studied as key intermediates in organic synthesis and for their potential antimicrobial and antibiofilm properties, particularly against Gram-positive pathogens . The structure of this compound, featuring a bromophenyl group and a butoxy chain, suggests potential as a building block for developing novel pharmacologically active molecules. Researchers may utilize this compound in the synthesis of more complex targets or in structure-activity relationship (SAR) studies to explore the effect of lipophilicity, contributed by the bromine atom and butoxy chain, on biological activity and pharmacokinetic properties . Its mechanism of action in any specific research context would be highly dependent on the final target or pathway under investigation. This product is strictly for use in laboratory research.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-butoxyurea

InChI

InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

ZXTPHXRDXYMCEU-UHFFFAOYSA-N

SMILES

CCCCONC(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

CCCCONC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted ureas with variations in N-aryl and N'-alkoxy groups exhibit distinct physicochemical and biological properties. Key analogues include:

Compound Name N-Substituent N'-Substituent Key Features
N-(4-Bromophenyl)-N'-butoxyurea 4-bromophenyl butoxy Enhanced lipophilicity (predicted LogP ~3.5) due to butoxy chain
Metobromuron 4-bromophenyl methoxy, methyl Herbicidal activity; moderate LogP (~2.8); used in agriculture
Bromuron 4-bromophenyl dimethyl Lower lipophilicity (LogP ~2.1); broad-spectrum herbicide
N-(4-Fluorophenyl)maleimide 4-fluorophenyl maleimide IC₅₀ = 5.18 μM (MGL inhibition); halogen size has minimal effect on potency

Structural Insights :

  • The butoxy group in this compound introduces greater conformational flexibility compared to methoxy or methyl groups in metobromuron and bromuron. This may enhance membrane permeability in biological systems .
  • Crystal structure analysis of N-(4-bromophenyl)urea reveals a dihedral angle of 47.8° between the urea core and phenyl ring, stabilized by N–H···O hydrogen bonds. Similar angles in analogues influence packing efficiency and solubility .

Physicochemical Properties

  • However, hydrogen bonding in the urea core (as seen in N-(4-bromophenyl)urea crystals) may counterbalance this effect .
  • Thermodynamic Stability : DFT studies on analogous ureas suggest that electron-withdrawing groups (e.g., bromine) stabilize the urea core via resonance effects, enhancing thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.